molecular formula C18H17BrN4OS B5252236 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide

Cat. No.: B5252236
M. Wt: 417.3 g/mol
InChI Key: ZTAXCELXTNJVAJ-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in its structure makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide typically involves the following steps :

    Synthesis of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This intermediate is prepared by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides.

    S-Alkylation: The intermediate is then subjected to S-alkylation with 2-bromo-1-phenylethanone in an alkaline medium.

    Reduction: The resulting ketone is reduced to obtain the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Its potential anticancer properties are being explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways . The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar compounds to 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide include other 1,2,4-triazole derivatives . These compounds share similar biological activities but differ in their specific structures and properties. Some examples include:

  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(4-bromophenoxy)methyl-5-benzyl-4H-1,2,4-triazole

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4OS/c1-23-16(10-13-6-3-2-4-7-13)21-22-18(23)25-12-17(24)20-15-9-5-8-14(19)11-15/h2-9,11H,10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAXCELXTNJVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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